Amtolmetin Guacil

Content Navigation

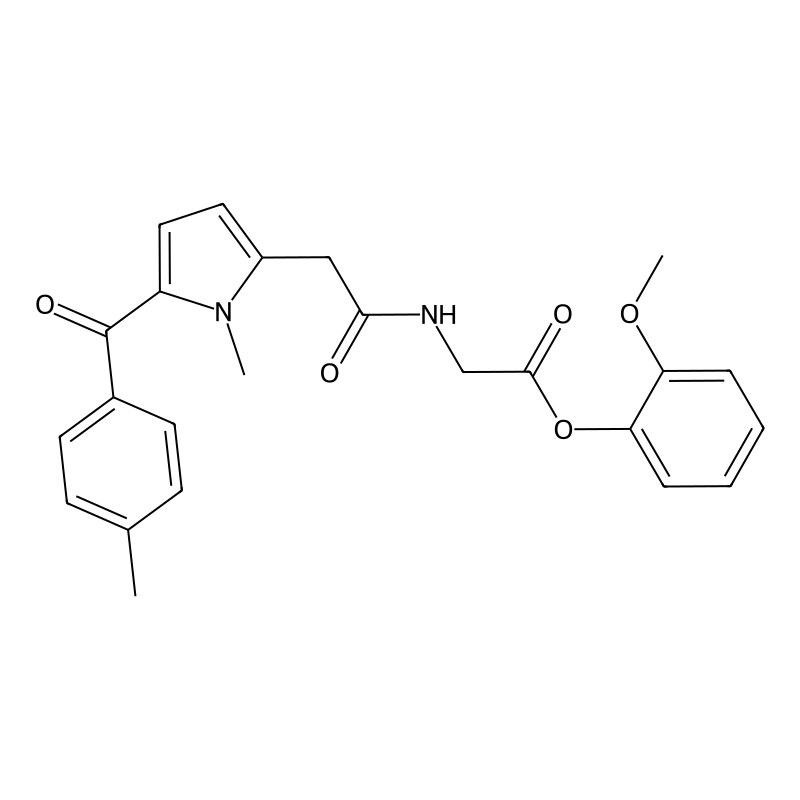

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

See also: Tolmetin (has active moiety).

Amtolmetin Guacil mechanism of action COX inhibition

Mechanism of Action: COX Inhibition and Beyond

AMG's mechanism is multifaceted, beginning with its activation and extending to a protective function.

This compound's metabolic activation and dual mechanism of action.

Key Experimental Evidence and Data

The proposed mechanism is supported by various experimental studies, which also highlight AMG's comparative safety.

Table 1: Gastroprotective and Antioxidant Effects of AMG in an Ethanol-Induced Mouse Model [1]

| Parameter Measured | Findings (vs. Model Group) | Interpretation |

|---|---|---|

| Macroscopic Lesion Score | Significant, dose-dependent reduction (P < 0.05 at 75, 150 mg/kg; P < 0.01 at 300 mg/kg) | AMG directly protects against ethanol-induced gastric damage. |

| Nitric Oxide (NO) Content | Significantly increased (P < 0.05 at 75, 150 mg/kg; P < 0.01 at 300 mg/kg) | Confirms the mechanism of NO release in gastroprotection. |

| Malondialdehyde (MDA) | Significantly decreased at 150 & 300 mg/kg | Indicates a reduction in lipid peroxidation and oxidative stress. |

| Superoxide Dismutase (SOD) | Significantly increased at 150 & 300 mg/kg | Enhances the body's intrinsic antioxidant defense capacity. |

Table 2: Comparison of GI Safety Profile in a Clinical Study on Rheumatoid Arthritis Patients [2]

| Drug Regimen | Patient Population | Key Finding on GI Safety |

|---|---|---|

| Amtolmetin guacyl (1200 mg/day) | Patients with Rheumatoid Arthritis | GI safety profile was not significantly different from the selective COX-2 inhibitor celecoxib (200 mg/day). |

| Celecoxib (200 mg/day) | (Same as above) | Considered a benchmark for GI safety among NSAIDs. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol 1: Investigating Gastroprotective Efficacy and Mechanism [1] This protocol assesses AMG's protective effects and explores the role of NO and oxidative stress.

- Animal Model: Kunming strain mice (18-22 g).

- Gastric Damage Induction: Administration of 50% ethanol (0.5 mL/mouse) orally.

- Drug Treatment:

- Groups: Normal control, model control (vehicle), three AMG groups (75, 150, 300 mg/kg), and a tolmetin group (90 mg/kg).

- Administration: Drugs are administered orally 1 hour before ethanol.

- Sacrifice and Sampling: Animals are sacrificed 1 hour post-ethanol administration. Stomachs are removed for analysis.

- Macroscopic Scoring: Lesions are scored from 0 (normal) to 5 (perforated ulcer) by a blinded histologist.

- Homogenate Analysis:

- Stomach tissue is homogenized in saline and centrifuged.

- The supernatant is used to measure NO content, and the activities of NOS and SOD, and MDA content using commercial assay kits.

Protocol 2: Evaluating Repeated-Dose GI Tolerability [1] This protocol tests whether AMG itself causes damage with repeated use.

- Animal Model: Kunming strain mice.

- Drug Treatment:

- Groups: Normal control, three AMG groups (75, 150, 300 mg/kg), and a tolmetin group (90 mg/kg).

- Administration: Drugs are administered orally once daily for 7 days.

- Sacrifice and Sampling: On day 7, stomachs are removed and examined for mucosal lesions.

- Key Finding: Repeated administration of AMG at all doses did not induce significant mucosal damage, whereas tolmetin produced significant lesions (P < 0.01) [1].

Clinical Relevance and Conclusion

The unique dual mechanism of this compound translates into direct clinical benefits.

- Improved GI Safety Profile: Clinical studies and a meta-analysis indicate that AMG's GI tolerability is comparable to other NSAIDs and may be better, with an endoscopic profile similar to the COX-2 inhibitor celecoxib [3] [2]. Its gastroprotective effect is a key differentiator [4] [1].

- Therapeutic Indications: AMG is marketed for treating inflammation associated with conditions like rheumatoid arthritis and osteoarthritis [5] [6]. It provides anti-inflammatory and analgesic efficacy comparable to NSAIDs like diclofenac and piroxicam [3].

References

- 1. Gastroprotective effect and mechanism of amtolmetin guacyl in mice... [pmc.ncbi.nlm.nih.gov]

- 2. ORBi: Detailed Reference [orbi.uliege.be]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. What is the mechanism of Amtolmetin ? Guacil [synapse.patsnap.com]

- 5. - AdisInsight this compound [adisinsight.springer.com]

- 6. , амтолметин гуацил , أمتولمتين غواسيل... This compound [newdrugapprovals.org]

what is Amtolmetin Guacil used for

Primary Clinical Applications

Amtolmetin guacil is used for the management of the following conditions [1] [2] [3]:

| Condition | Notes |

|---|---|

| Rheumatoid Arthritis | Treatment of chronic inflammation and pain. |

| Osteoarthritis | Particularly studied for knee osteoarthritis [4]. |

| Juvenile Rheumatoid Arthritis | Use in juvenile forms of the disease [2] [3]. |

| Post-operative Pain | Management of pain following surgical procedures [5]. |

Mechanism of Action and Experimental Data

This compound's mechanism involves classic NSAID action plus unique gastroprotective effects, as illustrated in the following experimental pathway:

This compound mechanism: anti-inflammatory and gastroprotective pathways

Key Methodologies for Investigating Mechanism

- In Vivo Rat Models: Used to demonstrate AMG's inhibition of agonist-stimulated gastric acid secretion and up-regulation of gastric bicarbonate production [6].

- Receptor Antagonist Studies: Capsazepine (capsaicin receptor antagonist) and CGRP-(8-37) (CGRP receptor antagonist) administered to rats to block AMG's effects, confirming role of capsaicin-CGRP pathway [6].

- Metabolite Tracking: Drug concentration measured in gastroenteric tract post-administration to confirm presence of intact AMG molecule for local action [6].

Pharmacokinetic Profile

The metabolism and excretion of this compound are summarized below [2] [7]:

| Parameter | Profile |

|---|---|

| Absorption | Almost completely absorbed after oral administration; concentrates in the gastric wall, peaking ~2 hours post-administration. |

| Metabolism | Hydrolyzed to active metabolites: Tolmetin (primary NSAID), MED5, and Guiacol (source of vanillic moiety). |

| Elimination | Mostly complete within 24 hours. |

| Route of Elimination | Primarily renal (~77% as glucuronides); ~7.5% fecal. |

| Duration of Action | Permanent anti-inflammatory action can continue for up to 72 hours after a single administration. |

Comparative Efficacy and Safety Profile

- Efficacy: Clinical studies show similar anti-inflammatory activity to other NSAIDs like diclofenac, flurbiprofen, ibuprofen, indometacin, and naproxen [1].

- Gastrointestinal Tolerability: Comparative endoscopic studies show AMG causes less gastrotoxicity than other NSAIDs, though most studies were small and short-term [1].

- Renal Effects: Some data suggests a potential "renal sparing effect," though clinical experience is limited [1].

This compound represents an NSAID designed to mitigate a major treatment-limiting side effect. Its dual mechanism combining cyclooxygenase inhibition with a capsaicin receptor-mediated gastroprotective pathway is particularly notable.

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. - Amtolmetin , Side Effects, Substitutes... | Lybrate Guacil Uses [lybrate.com]

- 4. : Amtolmetin , Interactions, guacil Uses Mechanism of Action [go.drugbank.com]

- 5. | 87344-06-7 this compound [chemicalbook.com]

- 6. The mechanism of of guacyl, a new... action amtolmetin [pubmed.ncbi.nlm.nih.gov]

- 7. , амтолметин гуацил , أمتولمتين غواسيل... This compound [newdrugapprovals.org]

Amtolmetin Guacil pharmacokinetics metabolism

Metabolic Pathways and Species Differences

Amtolmetin guacil (AMG) is a non-acidic prodrug of the active compound, tolmetin (TMT) [1] [2] [3]. Its metabolism varies considerably between rats and humans, which is crucial for translating preclinical findings to human effects.

The diagram below illustrates the complex and species-specific metabolic pathways of AMG.

AMG metabolism differs significantly between species. In rats, AMG converts to active TMT, whereas in humans, it primarily forms MED5 and its ester without yielding intact TMT.

Key Pharmacokinetic and Metabolic Data

The table below summarizes the available quantitative and qualitative data on AMG.

| Aspect | Details |

|---|---|

| Administration | Oral [2] [3] |

| Absorption | Well absorbed; highest concentration in the gastric wall at ~2 hours [2] [3]. |

| Key Metabolites | MED5, MED5 Methyl Ester (in humans), Tolmetin (TMT, the active drug), Guaiacol [4] [2] [3]. |

| Elimination | Mostly complete within 24 hours [2] [3]. |

| Excretion | Primarily urine (~77% as glucuronides); feces (~7.5%) [2] [3]. |

| In Vivo Finding | In humans, plasma levels of intact AMG are undetectable; levels of active TMT are low [4] [5]. |

Experimental Protocols from Key Studies

The following outlines the methodology used in the pivotal species difference study [4] [5] [6].

In Vitro Metabolism Assay

- Objective: To investigate the stability of TMT and AMG in different biological matrices.

- Test Systems:

- Rat and human plasma (both fresh and acidified)

- Rat and human liver microsomes

- Test Compounds: Tolmetin (TMT) and this compound (AMG).

- Procedure: The compounds were incubated in the respective matrices under appropriate conditions. Samples were analyzed to determine stability and identify metabolites.

- Key Analysis Method: A highly sensitive LC-MS/MS method was developed for the quantitation of TMT and its metabolite MED-5 in human plasma [6].

In Vivo Pharmacokinetic Study

- Objective: To corroborate the in vitro findings in living organisms.

- Study Design:

- Separate dosing of AMG was conducted in both rats and human subjects.

- Blood samples were collected at predetermined time points after administration.

- Data Analysis:

- Plasma concentrations of AMG, TMT, and metabolites were measured.

- Standard pharmacokinetic parameters were calculated from the concentration-time data.

Mechanisms and Research Implications

The unique metabolism of AMG is linked to its clinical profile.

- Gastroprotective Mechanism: AMG's improved gastrointestinal tolerability is thought to be due to the release of nitric oxide (NO), which helps counteract the damaging effects of prostaglandin inhibition in the stomach [1]. The guaiacol moiety may also contribute by stimulating capsaicin receptors in the GI wall [2] [3].

- Implications of Species Difference: The finding that AMG metabolizes differently in humans and rats is critical. It suggests that animal models may not fully predict human efficacy or toxicity for this prodrug [4] [5]. This underscores the necessity for thorough human pharmacokinetic studies.

Knowledge Gaps and Future Research

The search results highlight several areas where information is missing or outdated, and where further investigation is needed.

- Limited Data: Key human pharmacokinetic parameters for AMG itself are largely unavailable, as the prodrug is undetectable in plasma [4].

- Dated Information: The most recent specific metabolic study found is from 2010 [4]. The clinical event information is from 1999 [7].

- Research Need: As concluded in the key study, "More research work to further explore and understand AMG metabolism in humans is required." [4] [5]

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. _ this compound [bionity.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Species difference in the in vitro and in vivo metabolism of... [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 6. (PDF) Species difference in the in vitro and in vivo metabolism of... [academia.edu]

- 7. - AdisInsight this compound [adisinsight.springer.com]

Comprehensive Technical Guide: Amtolmetin Guacil Prodrug Conversion to Tolmetin

Introduction and Drug Background

Amtolmetin guacil (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin sodium, specifically designed to overcome the gastrointestinal limitations associated with traditional NSAIDs. As a prodrug, AMG itself is pharmacologically inactive and requires metabolic conversion to release its active moiety, tolmetin (TMT). This strategic prodrug approach was developed to maintain the therapeutic efficacy of tolmetin while significantly reducing its characteristic gastrointestinal toxicity, a common challenge with many NSAIDs that significantly limits their clinical utility [1] [2].

The molecular structure of AMG incorporates a vanillic moiety (guacil component) that enables unique pharmacological properties beyond simple prodrug functionality. This structural feature contributes to AMG's distinctive gastroprotective effects through mechanisms that involve capsaicin receptor stimulation and nitric oxide release, setting it apart from conventional NSAID prodrug strategies that focus solely on reducing direct mucosal irritation [3]. AMG has demonstrated comparable anti-inflammatory, analgesic, and antipyretic properties to tolmetin in therapeutic settings, with the significant advantage of enhanced gastric tolerability, making it particularly suitable for patients requiring long-term NSAID therapy who are at risk for gastrointestinal complications [1] [4].

Metabolic Pathways and Prodrug Conversion

Species-Dependent Conversion Pathways

The metabolic conversion of this compound follows distinct pathways that demonstrate significant species-specific differences, particularly between rats and humans, which has important implications for preclinical to clinical translation. These differential pathways were systematically characterized through both in vitro studies using plasma and liver microsomes and in vivo pharmacokinetic investigations [2] [5].

Table: Species Differences in AMG Metabolism

| Metabolic Aspect | Rat Model | Human Model |

|---|---|---|

| Primary Plasma Metabolites | MED5 (predominant) and Tolmetin | MED5 and MED5 methyl ester |

| Tolmetin Detection | Significant levels detected | Low or negligible levels detected |

| Plasma Stability | Stable in acidified plasma only | Stable in acidified plasma only |

| Liver Microsome Metabolism | Converts to MED5 and Tolmetin | Rapidly converts to MED5 and MED5 methyl ester |

| In Vivo Conversion | AMG effectively converts to active Tolmetin | Limited conversion to Tolmetin |

In rats, AMG undergoes biotransformation to yield both MED5 (the glycine conjugate of tolmetin) and significant quantities of the active drug tolmetin. This metabolic pattern results in similar pharmacokinetic parameters for tolmetin whether AMG or tolmetin itself is administered. Conversely, in humans, AMG follows an alternative pathway that rapidly converts it to MED5 and MED5 methyl ester without yielding substantial levels of intact tolmetin. This fundamental species difference in metabolic disposition underscores the importance of careful interpretation when extrapolating preclinical data to human therapeutic applications [2] [5].

Metabolic Pathway Visualization

The metabolic conversion pathways of AMG show significant species differences between humans and rats

The metabolic diagram illustrates the divergent pathways that AMG follows in different species. In humans, the primary route involves conversion to MED5 and MED5 methyl ester without substantial formation of tolmetin, whereas in rats, the pathway yields both MED5 and significant amounts of the therapeutically active tolmetin. These differences likely arise from variations in esterase activity and other metabolic enzymes between species. The ultimate fate of these metabolites involves further biotransformation to inactive compounds that are primarily eliminated through renal excretion, with approximately 77% of administered dose recovered in urine as glucuronide conjugates and 7.5% in feces [1] [2].

Quantitative Data and Experimental Findings

Pharmacokinetic and Metabolic Parameters

Table: Quantitative Parameters of AMG and Metabolites

| Parameter | Findings/Value | Experimental Context |

|---|---|---|

| AMG Plasma Concentration | Not detectable | Human clinical studies |

| Tolmetin LLoQ | 20 ng/mL | LC-ESI-MS/MS method validation |

| Linearity Range | 20-2000 ng/mL | For both TMT and MED5 |

| Analytical Precision | 3.27-8.85% (intra-day & inter-day) | For TMT and MED5 quantification |

| Elimination | 77% urine, 7.5% feces | Primarily as glucuronide conjugates |

| Anti-inflammatory Duration | Up to 72 hours | Single administration in animal models |

| Gastric Mucosa Concentration | Peak at 2 hours post-administration | Animal tissue distribution studies |

The pharmacokinetic data demonstrate that AMG exhibits favorable absorption with specific tissue distribution patterns that contribute to its therapeutic effects. The drug concentrates significantly in the gastric wall, reaching peak concentrations approximately 2 hours after administration, which correlates temporally with its gastroprotective actions. Despite this efficient absorption, AMG itself remains undetectable in plasma, indicating rapid and extensive metabolism following absorption. The elimination profile shows complete clearance within 24 hours, predominantly through renal excretion of conjugated metabolites, with a smaller fraction eliminated fecally [1] [6].

The analytical method validation data confirm the reliability of LC-ESI-MS/MS techniques for quantifying tolmetin and MED5 in biological matrices, with excellent sensitivity and precision profiles suitable for rigorous pharmacokinetic studies. The demonstrated linearity range of 20-2000 ng/mL covers the expected therapeutic concentrations, while the low intra-day and inter-day precision values (ranging from 3.27% to 8.85% for both analytes) establish the method's robustness for clinical application [6].

Analytical Methodologies and Experimental Protocols

LC-ESI-MS/MS Protocol for Metabolite Quantification

A highly sensitive and validated liquid chromatography coupled to tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous quantification of tolmetin and its metabolite MED5 in human plasma. This method provides the analytical foundation for rigorous pharmacokinetic studies of AMG metabolism and has been validated according to FDA guidelines for bioanalytical methods [6].

Sample Preparation Protocol:

- Extraction Method: Solid-phase extraction process is employed for clean-up and concentration of analytes from plasma matrix

- Internal Standard: Mycophenolic acid is used as the internal standard (IS) to ensure quantification accuracy

- Processing Volume: 100 μL of human plasma typically used for analytical samples

- Extraction Efficiency: Method demonstrates consistent recovery rates for both TMT and MED5 across validation runs

Chromatographic Conditions:

- Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v) isocratic elution

- Flow Rate: 0.50 mL/min with total run time of 2.5 minutes per sample

- Analytical Column: X-Terra RP18 column provides optimal separation efficiency

- Column Temperature: Ambient temperature typically maintained throughout analysis

Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization in positive-ion mode

- Ion Transitions Monitored:

- 258.1 → 119.0 for tolmetin (TMT)

- 315.1 → 119.0 for MED5

- 321.2 → 207.0 for internal standard (mycophenolic acid)

- Collision Energy: Optimized for each transition to maximize sensitivity

- Source Temperature: Typically maintained at 400-500°C for optimal ionization

Method Validation Parameters:

- Lower Limit of Quantification (LLOQ): 20 ng/mL for both TMT and MED5

- Linearity Range: 20-2000 ng/mL with correlation coefficient (r) >0.99

- Precision: Intra-day precision 3.27-4.50% for TMT and 4.27-5.68% for MED5

- Inter-day Precision: 5.32-8.18% for TMT and 5.32-8.85% for MED5

- Accuracy: Within ±15% of nominal values for all quality control levels

This validated protocol has been successfully applied to clinical pharmacokinetic studies, demonstrating its utility for reliable quantification of AMG metabolites in biological samples and providing crucial data for understanding the complex metabolism of this prodrug [6].

Mechanism of Action and Therapeutic Implications

Dual Mechanism of Action

This compound exhibits a dual mechanism of action that encompasses both classical NSAID effects and unique gastroprotective properties. The therapeutic benefits arise from the combined activity of its metabolic products and the intrinsic properties of the parent molecule itself [1] [3].

Anti-inflammatory Mechanism:

- COX Enzyme Inhibition: The active metabolite tolmetin exerts classical NSAID effects through non-selective inhibition of cyclooxygenase (COX) enzymes, with a relative preference for COX-2 over COX-1

- Prostaglandin Reduction: By inhibiting COX enzymes, tolmetin reduces the synthesis of pro-inflammatory prostaglandins that mediate pain, fever, and inflammation

- Therapeutic Efficacy: This mechanism provides the fundamental anti-inflammatory, analgesic, and antipyretic actions comparable to traditional NSAIDs

Gastroprotective Mechanism:

- Capsaicin Receptor Stimulation: The vanillic moiety in AMG stimulates capsaicin receptors (TRPV1) on gastrointestinal walls, initiating a protective neural pathway

- Nitric Oxide Release: AMG induces the release of nitric oxide (NO) in the gastric mucosa, which enhances mucosal blood flow and promotes mucus and bicarbonate secretion

- CGRP Involvement: The gastroprotective effects are mediated through calcitonin gene-related peptide (CGRP) release, as demonstrated by abolition of protective effects when CGRP receptors are blocked

The gastroprotective properties of AMG have been demonstrated in various experimental models. Studies show that AMG significantly reduces gastric acid secretion stimulated by various agonists and up-regulates gastric bicarbonate production, creating a more favorable environment for mucosal integrity. Additionally, pretreatment with AMG shows significant reduction of indomethacin-induced gastric damage in animal models, confirming its protective effects against NSAID-induced injury [3].

Mechanism Visualization

Dual mechanism of AMG showing anti-inflammatory and gastroprotective pathways

The mechanism diagram illustrates how AMG provides both therapeutic efficacy through prostaglandin inhibition and gastrointestinal protection through novel mechanisms involving capsaicin receptors and nitric oxide. This dual activity represents a significant advancement over conventional NSAIDs, which typically produce therapeutic effects at the expense of gastrointestinal integrity. The unique attribute of AMG to provide gastrointestinal protection while maintaining anti-inflammatory efficacy addresses a fundamental limitation of traditional NSAID therapy [4] [3].

Conclusion and Research Implications

The complex metabolism and mechanism of action of this compound represent a significant innovation in NSAID pharmacology, particularly through its unique gastroprotective properties that address a major clinical limitation of conventional NSAIDs. The species-dependent metabolic pathways elucidated in preclinical and clinical studies highlight the importance of careful interpretation when extrapolating animal data to human therapeutic applications. The demonstrated efficacy and safety profile of AMG, coupled with its dual mechanism of action, positions it as a valuable therapeutic option for patients requiring long-term anti-inflammatory therapy, particularly those with risk factors for gastrointestinal complications.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Species difference in the in vitro and in vivo metabolism of amtolmetin ... [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism action of of guacyl, a new... amtolmetin [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism ? of this compound [synapse.patsnap.com]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 6. and clinical application of an LC-ESI-MS/MS method for... Validation [pubmed.ncbi.nlm.nih.gov]

Amtolmetin Guacil nitric oxide release mechanism

Detailed Mechanism of Nitric Oxide Release

The gastroprotective effect of Amtolmetin Guacil is primarily attributed to its ability to induce nitric oxide synthase (NOS) activity, leading to increased local NO production in the gastric mucosa. This is not a property of its active metabolite (tolmetin) or other breakdown products, but of the parent AMG molecule itself [1].

- Critical Time Course: The protection is time-dependent. The maximal protective effect against ethanol-induced damage and the peak in NOS2 (inducible NOS) activity occur when AMG is administered 4 hours before the challenge. This correlates with the residence time of the unmetabolized AMG molecule in the gastrointestinal tract [1].

- Protective Actions of NO: The nitric oxide released provides protection through several key physiological actions:

- Enhancing Mucosal Blood Flow: Improving local circulation.

- Promoting Mucus Secretion: Fortifying the physical barrier.

- Reducing Leukocyte Adherence: Limiting inflammation-driven damage [2].

The following diagram illustrates the sequential mechanism of Amtolmetin Guacyl's action in the stomach, highlighting the critical time-dependent process for gastroprotection.

> The gastroprotective effect of Amtolmetin Guacyl requires the presence of the unmetabolized drug in the stomach for approximately 4 hours to maximally induce the NOS2 enzyme and subsequent nitric oxide release.

Experimental Evidence & Protocols

Key experimental findings that elucidate the NO mechanism and related methodologies are summarized below.

Quantitative Biochemical Evidence

The table below consolidates data from mouse studies measuring the effect of AMG on key biomarkers related to oxidative stress and nitric oxide pathways [3].

| AMG Dose (mg/kg) | NO Content | NOS Activity | SOD Activity | MDA Content |

|---|---|---|---|---|

| 75 mg/kg | Significant Increase [3] | Significant Increase [3] | Information Not Provided | Information Not Provided |

| 150 mg/kg | Significant Increase [3] | Significant Increase [3] | Significant Increase [3] | Significant Decrease [3] |

| 300 mg/kg | Significant Increase [3] | Significant Increase [3] | Significant Increase [3] | Significant Decrease [3] |

Key Experimental Models and Protocols

- Ethanol-Induced Gastric Damage Model: Mice or rats are used, and gastric mucosal lesions are induced by administering ethanol (e.g., 50% solution). The severity of lesions is scored (e.g., 0-5 scale). AMG is administered (e.g., 75, 150, 300 mg/kg) before ethanol challenge to evaluate its protective effect [3] [1].

- Biochemical Assays on Stomach Homogenates:

- NO and NOS: Measured using colorimetric or fluorometric kits based on the Griess reaction, which detects nitrite, a stable metabolite of NO. NOS activity is often determined by measuring the conversion of radiolabeled arginine to citrulline [3].

- SOD and MDA: SOD (Superoxide Dismutase) activity is measured by its ability to inhibit the oxidation of a substrate by superoxide anion. MDA (Malondialdehyde), a marker of lipid peroxidation, is commonly quantified using the TBARS (Thiobarbituric Acid Reactive Substances) assay [3].

- Gastric Potential Difference (PD) Measurement: A technique to assess gastric mucosal integrity in rats. A drop in PD indicates mucosal injury. In this model, AMG was shown not to alter basal PD and to reduce the fall in PD caused by ethanol, with maximal effect when given 4 hours prior [1].

- Histological Analysis: Gastric tissue sections are examined under light and electron microscopy after staining (e.g., Hematoxylin and Eosin). Studies confirmed that AMG caused only minimal changes to the surface epithelium, unlike other NSAIDs which showed significant damage [3] [1].

The interplay between the anti-inflammatory and gastroprotective pathways of this compound can be visualized as follows:

> this compound acts through two parallel pathways: systemic conversion to tolmetin for anti-inflammatory effects, and a local gastric action that triggers nitric oxide release for cytoprotection.

Interpretation and Research Implications

The unique mechanism of this compound offers a significant clinical advantage: dissociating the therapeutic action (anti-inflammatory, analgesic) from a major side effect (gastrointestinal toxicity). The NO-release mechanism actively protects the GI mucosa, counteracting the harmful effects of prostaglandin depletion caused by COX-1 inhibition [1] [2].

For researchers, this highlights a validated approach for designing safer NSAIDs. The success of AMG suggests that targeting additional protective pathways, like NO release, is a viable strategy beyond developing selective COX-2 inhibitors alone.

References

Technical Analysis of Amtolmetin Guacil: Vanillic Moisty-Mediated TRPV1 Activation and Therapeutic Mechanisms

Introduction and Chemical Overview

Amtolmetin guacil (MED15) represents a innovative approach in non-steroidal anti-inflammatory drug (NSAID) design by incorporating gastroprotective properties directly into its molecular structure. As a non-acidic prodrug of tolmetin, this compound undergoes significant hepatic metabolism to release its active components while possessing unique pharmacological activities attributable to its structural design. The molecule features a vanillic moiety (2-methoxyphenyl ester) in its structure, which confers the ability to interact with capsaicin receptors (TRPV1) throughout the gastrointestinal tract [1] [2]. This strategic molecular design addresses one of the most significant limitations of conventional NSAIDs—their gastrointestinal toxicity—while maintaining potent anti-inflammatory, analgesic, and antipyretic effects comparable to traditional NSAIDs [3] [4].

The molecular structure of this compound (chemical formula: C₂₄H₂₄N₂O₅, molar mass: 420.465 g·mol⁻¹) can be conceptually divided into three key regions: the tolmetin-derived component responsible for cyclooxygenase inhibition, the glycine amidation site that reduces acidity, and the vanillic ester moiety that enables TRPV1 receptor interaction [1] [2]. This sophisticated design allows the molecule to remain inert until after absorption, when hepatic esterases hydrolyze it to release active tolmetin along with the guaiacol (2-methoxyphenol) and MED5 metabolites [1]. The presence of the intact vanillic moiety throughout the gastroenteric tract for extended periods following oral administration provides the structural basis for its unique gastroprotective effects [2].

Chemical Structure and Metabolic Profile

This compound's molecular architecture represents a strategic prodrug design that optimizes both therapeutic efficacy and gastrointestinal safety. The compound is chemically described as (2-methoxyphenyl) 2-[ [2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino] acetate [1]. This structure incorporates several key components essential to its dual function as both an anti-inflammatory agent and gastroprotective compound. The vanillic moiety (2-methoxyphenyl ester) is structurally characterized by a phenolic ring with adjacent methoxy and hydroxy substituents, mirroring the key structural elements of capsaicin that are essential for TRPV1 receptor activation [2] [5].

Table 1: Metabolic Profile and Characteristics of this compound

| Parameter | Characteristics | Clinical/Pharmacological Significance |

|---|---|---|

| Chemical Nature | Non-acidic prodrug of tolmetin | Reduced direct mucosal irritation compared to acidic NSAIDs |

| Primary Metabolites | Tolmetin (active), MED5, Guaiacol | Tolmetin provides NSAID activity; Guaiacol may contribute to TRPV1 effects |

| Absorption Pattern | Rapid absorption with concentration in gastric wall | Peak gastric concentration at 2 hours post-administration |

| Elimination Profile | Complete within 24 hours | Primarily renal excretion (77%), fecal (7.5%) as glucuronides |

| Dosing Recommendation | On empty stomach | Optimizes bioavailability and gastroprotective effects |

Following oral administration, this compound demonstrates favorable pharmacokinetics characterized by rapid absorption and unique distribution patterns. Unlike conventional NSAIDs that directly irritate gastric mucosa, this compound is concentrated in the gastric wall, with peak levels achieved approximately 2 hours after administration [1]. This tissue-specific distribution is crucial for its local gastroprotective actions while maintaining systemic anti-inflammatory effects. The compound undergoes hepatic hydrolysis to release three primary metabolites: the active NSAID component tolmetin, along with MED5 and guiacol (2-methoxyphenol) [1]. The guaiacol metabolite retains the vanillic chemical structure necessary for TRPV1 receptor interaction, while the tolmetin component provides conventional NSAID activity through cyclooxygenase inhibition.

The elimination profile of this compound is characterized by complete clearance within 24 hours post-administration, with the majority (77%) excreted in urine as glucuronide conjugates and a smaller fraction (7.5%) eliminated fecally [1]. This efficient clearance reduces the potential for drug accumulation during repeated dosing. Interestingly, despite tolmetin's relatively short plasma half-life (approximately 1 hour), this compound demonstrates prolonged anti-inflammatory activity lasting up to 72 hours after a single administration [1], suggesting tissue-level retention or downstream modulation of inflammatory mediators that extends beyond simple pharmacokinetic considerations.

Mechanism of Action: TRPV1 Activation and Gastroprotection

The therapeutic mechanism of this compound represents a significant advancement in NSAID pharmacology by integrating conventional anti-inflammatory actions with neuromodulatory gastroprotection. This dual activity stems from the molecule's unique capacity to simultaneously inhibit prostaglandin synthesis while activating the transient receptor potential vanilloid 1 (TRPV1) channel through its vanillic moiety [1] [2]. The TRPV1 receptor, often referred to as the capsaicin receptor, is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and various chemical irritants [6] [5]. Activation of these receptors on sensory neurons in the gastrointestinal tract initiates protective neural reflexes that mitigate NSAID-induced damage.

The following diagram illustrates the key signaling pathway through which this compound provides gastroprotection:

This compound activates TRPV1 receptors, leading to CGRP-mediated gastroprotection.

The gastroprotective effects of this compound are mediated through a neural pathway that begins with TRPV1 activation on sensory nerve terminals in the gastrointestinal mucosa. This activation triggers the release of calcitonin gene-related peptide (CGRP), a potent vasodilatory neuropeptide that enhances mucosal blood flow and stimulates bicarbonate secretion [2]. The critical role of this pathway has been confirmed through receptor antagonist studies demonstrating that both the antisecretive and gastroprotective effects of this compound are abolished by pretreatment with capsazepine (a specific TRPV1 antagonist) or CGRP-(8-37) (a specific CGRP receptor antagonist) [2]. This mechanism represents a paradigm shift in NSAID design, as it directly counterbalances the prostaglandin deficiency caused by cyclooxygenase inhibition rather than merely attempting to reduce acid secretion.

In addition to its effects on the stomach, this compound demonstrates significant enteroprotective activity throughout the intestinal tract. The drug exhibits antispasmodic activity in the bowel against various agonists and promotes healing in experimental models of indomethacin-induced ileitis and acetic acid-induced colitis [7]. In comparative studies, this compound more effectively reduced intestinal wall myeloperoxidase content (a marker of neutrophil infiltration) and malondialdehyde levels (a marker of lipid peroxidation) than specialized intestinal anti-inflammatory drugs like 5-aminosalicylic acid and sulfasalazine [7]. Interestingly, unlike its gastric effects, the intestinal protection appears to be independent of nitric oxide production but still dependent on TRPV1 activation, as capsazepine pretreatment abolishes this protective effect [7].

Pharmacological Profile and Quantitative Data

This compound demonstrates a comprehensive pharmacological profile that encompasses anti-inflammatory, analgesic, antipyretic, antiplatelet, and gastroprotective activities. Quantitative assessments across multiple experimental models reveal that the compound achieves therapeutic efficacy comparable to traditional NSAIDs while exhibiting superior gastrointestinal safety parameters. In exudative and arthritic rat models, this compound demonstrated anti-inflammatory effects equivalent to reference NSAIDs, effectively reducing edema and inflammatory markers at therapeutic doses [3]. The drug's analgesic and antipyretic properties similarly match those of established agents, providing multimodal relief for inflammatory pain conditions.

Table 2: Quantitative Pharmacological Profile of this compound

| Pharmacological Activity | Experimental Model | Key Findings | Comparative Efficacy |

|---|---|---|---|

| Anti-inflammatory | Exudative rat model | Significant reduction in inflammatory exudate volume and mediators | Comparable to traditional NSAIDs |

| Anti-inflammatory | Arthritic rat model | Reduction in joint inflammation and arthritic scores | Comparable to traditional NSAIDs |

| Antiplatelet Effects | In vitro aggregation studies | Inhibition of thromboxane synthesis and platelet aggregation | Superior to acetylsalicylic acid and tolmetin in vitro |

| Gastroprotective | Indomethacin-induced gastric damage | Significant reduction in ulcer scores and incidence | Similar to misoprostol; superior to other NSAIDs |

| Enteroprotective | Indomethacin-induced ileitis | Reduced inflammation and improved healing | Superior to 5-ASA and sulfasalazine |

| Enteroprotective | Acetic acid-induced colitis | Reduced malondialdehyde levels | Superior to 5-aminosalicylic acid |

A particularly noteworthy aspect of this compound's pharmacology is its potent antiplatelet activity. The drug demonstrates high antiaggregatory activity comparable to acetylsalicylic acid when measured by inhibition of blood thromboxane synthesis [3]. In vitro evaluations revealed that this compound's antiaggregatory potency was decidedly superior to both acetylsalicylic acid and tolmetin [3]. This combination of anti-inflammatory, antiplatelet, and gastroprotective effects makes this compound particularly suitable for long-term therapy in chronic inflammatory conditions where patients face elevated risks of both gastrointestinal complications and thromboembolic events.

The duration of action of this compound extends significantly beyond what would be expected based on its plasma pharmacokinetics alone. While the compound is completely eliminated within 24 hours, its anti-inflammatory action persists for up to 72 hours following a single administration [1]. This prolonged effect suggests the drug may induce downstream modifications in inflammatory mediator production or cellular responses that outlast the presence of the drug itself. The combination of sustained activity with reduced gastrointestinal damage represents a significant clinical advantage for chronic inflammatory conditions requiring extended therapy.

Experimental Methodologies for Efficacy Assessment

The comprehensive evaluation of this compound's pharmacological profile employed well-established experimental models and methodological approaches to quantify its anti-inflammatory, gastroprotective, and antiplatelet properties. These standardized protocols enabled systematic comparison with reference compounds and mechanistic investigation of its unique activities. The experimental workflows followed in these investigations provide valuable templates for assessing similar compounds and can be adapted for the study of other gastroprotective NSAID derivatives.

Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantitatively evaluated using both exudative and arthritic rodent models that replicate key aspects of human inflammatory conditions. In the exudative rat model, inflammation is typically induced by subplantar injection of carrageenan or other phlogistic agents into the hind paw, with subsequent measurement of edema volume at regular intervals using plethysmometry [3]. Test compounds are administered prophylactically or therapeutically, with dose-response relationships established across multiple concentration ranges. The arthritic rat model employs injection of Freund's complete adjuvant to induce polyarthritis, with subsequent evaluation of joint inflammation, histopathological changes, and systemic inflammatory markers over extended periods (typically 14-28 days) [3]. In both models, this compound demonstrated dose-dependent anti-inflammatory effects comparable to traditional NSAIDs.

Evaluation of Gastroprotective Effects

The gastroprotective properties of this compound have been systematically investigated using multiple established models of gastric damage. The indomethacin-induced gastric lesion model in rats represents a standard approach, wherein fasted animals receive indomethacin (20-40 mg/kg orally) either alone or following pretreatment with this compound [2]. After a predetermined period (typically 4-6 hours), animals are sacrificed, and gastric lesions are quantified using standardized scoring systems that consider number, length, and severity of hemorrhagic lesions. Additional models include ethanol-induced and stress-induced gastric damage to evaluate protection against different mucosal insults. To investigate the role of TRPV1 receptors in this compound's gastroprotection, studies typically employ selective receptor antagonists such as capsazepine (TRPV1 antagonist) and CGRP-(8-37) (CGRP receptor antagonist) administered prior to this compound [2]. The abolition of protective effects by these antagonists provides compelling evidence for the involvement of the TRPV1-CGRP pathway.

Analysis of Antiplatelet Activity

The antiplatelet effects of this compound have been assessed using both in vitro and ex vivo methodologies. In vitro evaluations typically involve platelet-rich plasma preparation from human or rodent blood, followed by induction of aggregation using standard agonists such as ADP, collagen, or arachidonic acid [3]. The extent of aggregation is measured using light transmission aggregometry, with percentage inhibition calculated relative to vehicle controls. Additional assessments measure thromboxane B2 production (the stable metabolite of thromboxane A2) using enzyme immunoassays or radioimmunoassays to quantify the drug's impact on this key proaggregatory pathway. These studies demonstrated that this compound possesses antiaggregatory activity decidedly superior to acetylsalicylic acid and tolmetin in vitro [3].

Therapeutic Implications and Clinical Evidence

The unique pharmacological profile of this compound translates into distinct clinical advantages for patients requiring long-term NSAID therapy, particularly those with heightened susceptibility to gastrointestinal complications. Clinical and endoscopic comparative studies in patients with various osteoarticular diseases have demonstrated that this compound provides comparable anti-inflammatory efficacy to reference NSAIDs (including diclofenac, flurbiprofen, ibuprofen, indomethacin, and naproxen) while causing significantly less gastrotoxicity at endoscopic evaluation [4]. This improved gastrointestinal safety profile represents a significant clinical advancement, as gastrointestinal complications remain the most frequent treatment-limiting adverse effects of conventional NSAIDs.

The gastroprotective mechanism of this compound offers particular advantages for patients with pre-existing dyspeptic symptoms or those with histories of NSAID intolerance. In a study specifically evaluating knee osteoarthritis patients with dyspepsia, this compound proved both effective and well-tolerated [1]. The drug's capacity to simultaneously provide anti-inflammatory effects while actively protecting the gastrointestinal mucosa through TRPV1-mediated mechanisms creates a therapeutic profile ideally suited for elderly populations and other high-risk patients who frequently require chronic NSAID therapy but face elevated risks of adverse gastrointestinal events.

Beyond its gastric effects, this compound demonstrates promising enteroprotective properties that suggest potential applications in inflammatory bowel conditions. The drug's ability to reduce intestinal inflammation and promote healing in experimental models of ileitis and colitis [7], coupled with its favorable effects on intestinal motility through antispasmodic actions, indicates potential utility in conditions such as Crohn's disease and various forms of colitis [7]. Unlike conventional NSAIDs, which can exacerbate inflammatory bowel disease, this compound's TRPV1-mediated protective effects extend throughout the intestinal tract, offering a unique therapeutic option for patients with concurrent inflammatory arthritis and bowel inflammation.

The antiplatelet properties of this compound further expand its potential clinical utility, particularly in elderly patients with inflammatory conditions who simultaneously face elevated cardiovascular risks. The drug's capacity to inhibit thromboxane synthesis and platelet aggregation [3], combined with its gastrointestinal safety profile, suggests potential advantages in patients requiring both anti-inflammatory and anti-thrombotic therapy. This combination may reduce the need for additional antiplatelet medications in selected patient populations, potentially simplifying medication regimens and minimizing drug interactions.

Conclusion and Future Directions

This compound represents a significant evolution in NSAID design through the strategic incorporation of a vanillic moiety that enables dual functionality as both an anti-inflammatory agent and gastroprotective compound. The molecule's capacity to activate TRPV1 receptors in the gastrointestinal tract initiates protective neural reflexes that effectively counterbalance the adverse consequences of cyclooxygenase inhibition. This innovative approach addresses the fundamental limitation of conventional NSAIDs—their dose-dependent gastrointestinal toxicity—while maintaining full anti-inflammatory efficacy.

References

- 1. - Wikipedia this compound [en.m.wikipedia.org]

- 2. The mechanism of action of amtolmetin guacyl, a new gastroprotective... [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antiplatelet effects of amtolmetin guacyl, a new... [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. Pharmacological activity of capsaicin : Mechanisms and controversies... [spandidos-publications.com]

- 6. The capsaicin : a heat-activated ion channel in the... | Nature receptor [nature.com]

- 7. Impact on the bowel of amtolmetin guacyl, a new gastroprotective... [pubmed.ncbi.nlm.nih.gov]

Amtolmetin Guacil MED5 metabolite analysis

Metabolic Pathway and Species Difference

The diagram below illustrates the established in vitro metabolic pathways of AMG in humans and rats, based on the studies analyzed [1] [2]. In humans, AMG is metabolized to MED5 without forming the active drug Tolmetin (TMT), whereas in rats, it converts to both MED5 and TMT.

This species-specific metabolism is critical for your research. The table below summarizes the stability of AMG and its conversion in different biological matrices [1] [2]:

| Matrix | AMG Stability | Metabolites Formed |

|---|---|---|

| Human Fresh Plasma | Unstable (rapidly converted) | MED5, MED5 methyl ester |

| Human Liver Microsomes | Unstable (rapidly converted) | MED5, MED5 methyl ester |

| Rat Fresh Plasma | Unstable | MED5 (predominant), Tolmetin (TMT) |

| Rat Liver Microsomes | Unstable | MED5 (predominant), Tolmetin (TMT) |

| Acidified Plasma (Human/Rat) | Stable | None |

Analytical Method for Simultaneous Quantification

A validated LC-ESI-MS/MS method exists for the simultaneous determination of TMT and MED5 in human plasma, suitable for clinical pharmacokinetic studies [3].

Sample Preparation & Chromatography:

- Extraction: Solid-phase extraction (SPE) [3].

- Internal Standard: Mycophenolic acid [3].

- Analytical Column: X-Terra RP18 [3].

- Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v) [3].

- Flow Rate: 0.50 mL/min [3].

- Run Time: 2.5 minutes [3].

Mass Spectrometry Detection:

- Ionization: Electrospray ionization (ESI), positive-ion mode [3].

- MRM Transitions:

Method Validation Data: The method was validated per FDA guidelines, with key performance characteristics shown in the table below [3]:

| Validation Parameter | Result for TMT | Result for MED5 |

|---|---|---|

| Linear Range | 20 - 2000 ng/mL | 20 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL |

| Intra-day Precision | 3.27 - 4.50% | 4.27 - 5.68% |

| Inter-day Precision | 5.32 - 8.18% | 5.32 - 8.85% |

Key Implications for Research and Development

The identified species difference has major implications for your work [1] [2]:

- Human Pharmacology: The low levels of TMT in humans following AMG administration suggest its therapeutic activity may be primarily mediated by the MED5 metabolite, not TMT.

- Experimental Models: Data from rat models may not accurately predict human metabolic outcomes due to the different pathways. Careful interpretation of animal studies is essential.

References

Dual Mechanism of Action: Efficacy and Gastroprotection

The pharmacological profile of AMG is defined by its dual mechanism, which encompasses both classic NSAID effects and unique gastroprotective actions.

| Mechanism Aspect | Key Details | Experimental Evidence & Citation |

|---|---|---|

| Cyclooxygenase (COX) Inhibition | Inhibits prostaglandin synthesis, similar to other NSAIDs [1]. | Standard in vitro COX inhibition assays [1]. |

| Gastroprotective Pathways | Stimulates capsaicin (vanilloid) receptors on gastrointestinal walls [2] [3]. | In vivo rat models: AMG's antisecretory effect was blocked by capsazepine (capsaicin receptor antagonist) [3]. |

| Nitric Oxide (NO) Release | Leads to the release of nitric oxide, which is gastroprotective [2]. | In vivo rat models: AMG showed up-regulation of gastric bicarbonate production and reduction of indomethacin-induced gastric damage [3]. |

| Calcitonin Gene-Related Peptide (CGRP) | The gastroprotective effect is linked to CGRP, a sensory neuropeptide [3]. | In vivo rat models: The anti-secretive and gastroprotective effects of AMG were abolished by CGRP-(8-37), a specific CGRP receptor antagonist [3]. |

The following diagram illustrates the proposed gastroprotective signaling pathway of Amtolmetin guacil:

Proposed gastroprotective pathway of this compound [3].

Pharmacokinetic Profile and Metabolism

AMG is a prodrug, and its pharmacokinetics involve conversion to active metabolites, with notable differences observed between species.

| Parameter | Findings |

|---|---|

| Absorption | Well absorbed after oral administration; concentrates in the gastric wall, peaking around 2 hours post-administration [2]. |

| Metabolism (Prodrug Conversion) | Hydrolyzed to active metabolites: tolmetin (the primary active NSAID), MED5, and guiacol [2] [4]. |

| Species Difference | A key study highlighted significant species differences. AMG was rapidly converted to tolmetin in rats but resulted in low tolmetin levels in humans [4]. |

| Elimination | Primarily eliminated via urine (77%) as glucuronide conjugates, with a smaller fecal component (7.5%). Elimination is largely complete within 24 hours [2]. |

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon the foundational studies of AMG, here are the methodologies from two critical experiments.

Protocol: Investigating Gastroprotective Mechanisms In Vivo

This protocol is based on the study that elucidated the role of capsaicin and CGRP receptors [3].

- Objective: To determine the involvement of capsaicin and CGRP receptors in the gastroprotective effects of AMG.

- Animal Model: Rats (specific strain and weight should be standardized).

- Test Substance: this compound, administered orally.

- Agonists/Antagonists:

- Capsazepine: A specific capsaicin receptor (TRPV1) antagonist.

- CGRP-(8-37): A specific Calcitonin Gene-Related Peptide receptor antagonist.

- Experimental Groups: Animals are divided into several groups:

- Control group (vehicle only)

- AMG-only group

- AMG + Capsazepine group

- AMG + CGRP-(8-37) group

- Groups receiving antagonists alone to control for their effects

- Measured Outcomes:

- Gastric acid secretion in response to various stimulants.

- Gastric damage scores following administration of a ulcerogenic agent like indomethacin.

- Key Analysis: Compare the degree of gastric protection and acid secretion inhibition across groups. A significant reduction in AMG's protective effect in the groups pre-treated with antagonists confirms the involvement of the respective pathways.

Protocol: Assessing Species Difference in Metabolism

This protocol is derived from the study comparing metabolic profiles in rats and humans [4].

- Objective: To evaluate the stability and metabolic conversion of AMG and tolmetin in different biological matrices across species.

- Test Compounds: this compound and Tolmetin.

- Matrices:

- In Vitro: Rat and human plasma (both fresh and acidified), rat and human liver microsomes.

- In Vivo: Rat model.

- Procedure:

- Incubation: AMG and tolmetin are incubated in the various matrices under controlled conditions (e.g., 37°C).

- Sampling: Samples are taken at predetermined time points.

- Analysis: Use a highly sensitive analytical method, such as LC-MS/MS [4], to quantify the parent compounds and their metabolites (tolmetin, MED5).

- Data Analysis: Determine the metabolic stability and calculate pharmacokinetic parameters. The core finding would be the rapid conversion of AMG to tolmetin in rat plasma/microsomes versus its stability or different metabolic fate in human matrices.

Clinical and Regulatory Status

This compound was originated by Sigma-Tau SpA in Italy [5] [6]. It has been marketed in Italy since July 1995 for the treatment of inflammation, and is also used for osteoarthritis, rheumatoid arthritis, and post-operative pain [5] [6]. Clinical studies have demonstrated its effectiveness compared to drugs like naproxen, diclofenac, and piroxicam, with a consistent theme of improved gastrointestinal tolerability [4] [6].

References

- 1. | COX | TargetMol this compound [targetmol.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. The mechanism of action of amtolmetin guacyl, a new gastroprotective... [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Species difference in the in vitro and in vivo metabolism of... [academia.edu]

- 5. - AdisInsight this compound [adisinsight.springer.com]

- 6. | 87344-06-7 this compound [chemicalbook.com]

Comprehensive Technical Analysis: Gastroprotective Mechanisms of Amtolmetin Guacil

Executive Summary

Amtolmetin guacil (AMG) represents a novel non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective profile that distinguishes it from conventional NSAIDs. As a non-acidic prodrug of tolmetin, AMG exhibits comparable anti-inflammatory, analgesic, and antipyretic properties while significantly reducing the gastrointestinal adverse effects typically associated with this drug class. The exceptional gastroprotective activity stems from its dual mechanism of action, combining classical cyclooxygenase inhibition with activation of the vanilloid receptor system and subsequent release of protective mediators including calcitonin gene-related peptide (CGRP) and nitric oxide (NO). This scientific appraisal comprehensively examines the pharmacological basis for AMG's gastroprotective effects through detailed analysis of its mechanism of action, metabolic pathways, and supporting experimental evidence, providing researchers and drug development professionals with critical insights into this unique therapeutic agent.

Drug Overview and Chemical Properties

This compound (MED15, ST-679) is chemically designated as (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino] acetate with a molecular formula of C₂₄H₂₄N₂O₅ and a molecular weight of 420.465 g·mol⁻¹ [1] [2]. The compound is characterized as a pale brown to light brown solid with a melting point of 117-120°C and predicted boiling point of 663.3±55.0°C [2]. AMG demonstrates limited solubility, being slightly soluble in DMSO and methanol [2]. The drug was originally developed by Sigma-Tau SpA and has been marketed in Italy since 1995 under brand names including Artromed and Eufans for the treatment of inflammatory conditions [3] [2].

Pharmaceutical Background: AMG was specifically designed as a chemical prodrug of tolmetin sodium, an established NSAID approved for rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis [1]. Traditional tolmetin therapy is limited by rapid elimination kinetics (plasma half-life ≈1 hour) and significant gastrointestinal toxicity common to most NSAIDs [1]. The development of AMG addressed these limitations through structural modification, resulting in a compound that maintains therapeutic efficacy while demonstrating exceptional gastrointestinal tolerability.

Structural Features: The AMG molecule incorporates a vanillic moiety (2-methoxyphenyl ester, guaiacol) connected to the tolmetin structure through a glycine linker [4] [1]. This specific chemical feature is critical to the drug's unique pharmacological profile, as the vanillic moiety functions as a ligand for capsaicin receptors (TRPV1) expressed in the gastrointestinal tract, initiating a protective signaling cascade [4]. The presence of this intact vanillic moiety throughout the gastroenteric tract following oral administration provides the molecular basis for its localized gastroprotective activity [4].

Mechanism of Action: Dual Pathway Architecture

The gastroprotective effects of this compound emerge from its sophisticated dual mechanism of action, which integrates classical NSAID activity with novel protective pathways. This multi-target approach enables AMG to provide therapeutic anti-inflammatory effects while actively protecting gastrointestinal integrity, effectively decoupling efficacy from toxicity.

Classical Cyclooxygenase Inhibition

Like traditional NSAIDs, AMG and its active metabolite tolmetin exert anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins [1]. This activity provides the foundational therapeutic benefit for inflammatory conditions. However, unlike conventional NSAIDs that non-selectively inhibit protective prostaglandins in the gastric mucosa, AMG's unique structure and additional mechanisms counteract this potentially damaging effect.

Vanilloid Receptor-Mediated Gastroprotection

The distinguishing pharmacological feature of AMG is its activation of protective pathways through the vanilloid receptor system:

Capsaicin Receptor Activation: The vanillic moiety in AMG serves as a ligand for capsaicin receptors (TRPV1) present on gastrointestinal sensory neurons [4]. Experimental evidence demonstrates that this activity is specifically inhibited by capsazepine, a selective capsaicin receptor antagonist [4].

CGRP Release and Action: Vanilloid receptor activation triggers the release of calcitonin gene-related peptide (CGRP), the predominant sensory neuropeptide in the stomach wall [4]. CGRP induces gastric vasodilation and stimulates protective processes. The critical role of CGRP in AMG's mechanism is confirmed by the complete abolition of its protective effects when the specific CGRP receptor antagonist CGRP-(8-37) is administered [4].

Nitric Oxide Mediation: AMG also stimulates the release of nitric oxide (NO) through induction of inducible NO synthase in the gastric mucosa [2]. NO contributes to gastroprotection by maintaining gastric mucosal blood flow and modulating inflammatory responses.

The integrated signaling pathway of AMG's gastroprotective effects is visually summarized in the following diagram:

Visualization of AMG's gastroprotective signaling pathway

Additional Gastroprotective Mechanisms

Beyond the primary vanilloid pathway, AMG demonstrates complementary protective activities:

Gastric Acid Secretion Inhibition: In vivo studies demonstrate that AMG significantly inhibits gastric acid secretion stimulated by various agonists, an effect that is blocked by both capsazepine and CGRP-(8-37), confirming its dependence on the vanilloid-CGRP pathway [4].

Bicarbonate Production Up-regulation: AMG enhances gastric bicarbonate production, strengthening the natural mucosal defense against acid injury [4]. This activity represents a unique mechanism not shared by conventional NSAIDs.

Cytoprotective Mediator Balance: By activating protective pathways while maintaining anti-inflammatory efficacy, AMG achieves an optimal balance between therapeutic and adverse effects, overcoming a fundamental limitation of traditional NSAID therapy.

Metabolic Profile and Species-Specific Disposition

The metabolic fate of this compound reveals significant species-specific differences that profoundly influence its pharmacological activity and must be considered in translational research and drug development.

Metabolic Pathways and Key Metabolites

AMG undergoes complex biotransformation through several pathways, producing multiple metabolites with distinct activities:

- Primary Metabolites: The major metabolites identified include tolmetin (the active NSAID component), MED5 (2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide), and guaiacol (2-methoxyphenol) [1]. The metabolic relationship between these compounds is illustrated below:

AMG metabolic pathway visualization

Comparative Species Metabolism

Critical species differences in AMG metabolism between rats and humans have been demonstrated through both in vitro and in vivo studies [5]:

Table: Species Differences in AMG Metabolism

| Parameter | Rat Model | Human Model |

|---|---|---|

| Fresh Plasma Metabolism | Converts to MED5 (predominant) and TMT | Rapidly converts to MED5 and MED5 methyl ester |

| Tolmetin Formation | Significant levels detected | Minimal to no intact tolmetin detected |

| Acidified Plasma Stability | Stable | Stable |

| Liver Microsomal Metabolism | Forms MED5 and TMT | Forms MED5 metabolites without TMT |

| In Vivo Exposure | Similar PK parameters for TMT after AMG or TMT administration | Low TMT levels, no detectable AMG |

These profound species differences in metabolism necessitate careful interpretation of preclinical data and highlight the importance of conducting human-specific pharmacological studies. The unexpected human metabolic profile, characterized by minimal conversion to the expected active moiety (tolmetin), suggests that AMG itself or alternative metabolites may contribute significantly to its pharmacological effects in humans.

Experimental Evidence and Pharmacological Data

In Vivo Pharmacological Studies

Substantial experimental evidence supports the gastroprotective effects of AMG, primarily derived from well-controlled animal studies:

Gastric Secretion Studies: In an in vivo rat model, oral administration of AMG demonstrated significant inhibition of gastric acid secretion following stimulation by various agonists [4]. This antisecretory effect was completely blocked by pretreatment with either capsazepine (a capsaicin receptor antagonist) or CGRP-(8-37) (a CGRP receptor antagonist), confirming the essential role of the vanilloid-CGRP pathway in AMG's mechanism [4].

Gastric Bicarbonate Enhancement: Beyond acid suppression, AMG significantly up-regulated gastric bicarbonate production, enhancing the natural defense mechanism of the gastric mucosa [4]. This dual action on both aggressive and defensive factors represents a comprehensive approach to gastroprotection.

Mucosal Damage Prevention: Pretreatment with AMG resulted in a significant reduction of indomethacin-induced gastric damage in rat models [4]. This protective effect against one of the most ulcerogenic NSAIDs further demonstrates the clinical potential of AMG's unique properties.

Quantitative Experimental Data

Table: Summary of Key Pharmacological Findings for AMG

| Experimental Parameter | Effect Observed | Mechanistic Confirmation | Reference |

|---|---|---|---|

| Gastric Acid Secretion | Significant inhibition | Blocked by capsazepine and CGRP-(8-37) | [4] |

| Bicarbonate Production | Significant up-regulation | Vanilloid receptor-dependent | [4] |

| Indomethacin-Induced Damage | Significant reduction | Capsaicin receptor-mediated | [4] |

| Gastric Mucosal Concentration | High concentration in gastric wall | Peak at 2 hours post-administration | [1] |

| Anti-inflammatory Duration | Up to 72 hours | Sustained activity from single administration | [1] |

| Acute Toxicity (LD₅₀) | 1100 mg/kg (rats, i.p.) >1450 mg/kg (rats, oral) | Improved safety profile vs. conventional NSAIDs | [2] |

The concentration in the gastric wall reaches particularly high levels approximately 2 hours after oral administration [1]. This specific tissue distribution helps explain the localized gastroprotective effects despite systemic exposure, representing an important pharmacokinetic advantage for this therapeutic approach.

Technical Analysis and Research Applications

Pharmaceutical Properties and Analytical Methods

From a pharmaceutical development perspective, AMG presents several advantageous properties:

Enhanced Gastrointestinal Tolerability: Unlike conventional NSAIDs, AMG demonstrates minimal ulcerogenic potential in animal models and even exhibits gastroprotective properties at therapeutic doses [4] [2]. This unique profile addresses a fundamental limitation of long-term NSAID therapy.

Extended Anti-inflammatory Activity: A single administration of AMG provides sustained anti-inflammatory action continuing for up to 72 hours, suggesting prolonged modification of inflammatory pathways beyond its plasma half-life [1]. This extended duration of action may translate into clinical advantages for chronic inflammatory conditions.

Analytical Methods: Several analytical techniques have been developed for AMG quantification, including spectrophotometric methods for determination in pure form and pharmaceutical dosage forms [6]. These methods enable precise quality control and pharmacokinetic studies essential for pharmaceutical development.

Chemical Synthesis and Manufacturing

The synthesis of AMG involves a multi-step process that connects the key structural components:

The initial step involves condensation of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid with glycine ethyl ester in the presence of carbonyldiimidazole and triethylamine in tetrahydrofuran, yielding the corresponding ethyl 2-acetate intermediate [2].

Subsequent alkaline hydrolysis with NaOH in tetrahydrofuran-water system produces 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetic acid [2].

The final step entails esterification with guaiacol (2-methoxyphenol) in hot tetrahydrofuran using carbonyldiimidazole as catalyst, resulting in the formation of this compound [2].

This synthetic approach efficiently produces the target compound while maintaining the critical structural elements necessary for its dual pharmacological activity.

Conclusion and Research Implications

This compound represents a significant advancement in NSAID pharmacology through its innovative dual mechanism design that successfully integrates anti-inflammatory efficacy with gastroprotective activity. The unique presence of a vanillic moiety enables activation of protective pathways—including capsaicin receptors, CGRP release, and nitric oxide production—that actively safeguard gastrointestinal integrity while maintaining therapeutic anti-inflammatory effects through cyclooxygenase inhibition.

The unexpected species-specific metabolism of AMG, particularly the minimal conversion to tolmetin in humans, suggests that the parent compound or alternative metabolites may contribute substantially to its pharmacological effects. This finding underscores the importance of conducting human-specific metabolic studies during drug development and suggests potential new avenues for NSAID design that exploit alternative mechanisms beyond traditional COX inhibition.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. | 87344-06-7 this compound [chemicalbook.com]

- 3. - AdisInsight this compound [adisinsight.springer.com]

- 4. The mechanism of action of amtolmetin guacyl, a new... [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 6. (PDF) Spectrophotometric Methods for the Determination of... [academia.edu]

Amtolmetin Guacil synthesis route patent

Classic Two-Step Synthesis Route

The foundational method for synthesizing Amtolmetin Guacil is a two-step process originating from US Patents 4,578,481 and 4,882,349 [1].

Step 1: Formation of the Glycine Amide Intermediate Tolmetin is condensed with glycine ethyl ester. The reaction is facilitated by carbonyldiimidazole (CDI) and triethylamine in tetrahydrofuran (THF) solvent, yielding an ethyl ester intermediate. This ester is then hydrolyzed using sodium hydroxide (NaOH) in a THF-water mixture to produce the acid intermediate, 2-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamido]acetic acid (MED 15 acid) [1].

Step 2: Esterification with Guaiacol The MED 15 acid intermediate is esterified with 2-methoxyphenol (guaiacol). This step also uses CDI as a coupling agent in hot THF to form the final product, this compound [1].

A key drawback of this original patent process is that it is not easily applicable on an industrial scale and gives low yields [1].

Modern Synthesis & Process Optimization

A 2010 research article titled "Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent" describes a novel and high-yielding approach [2].

The key features of this optimized process are [2]:

- High-yielding electrophilic substitution

- Wolf-Kishner reduction

- This method synthesizes Tolmetin as an advanced intermediate, which is a key precursor in the synthesis of this compound [2].

The workflow below illustrates the relationship between the classic and modern synthesis approaches:

Key Synthesis & Characterization Data

For your reference, here are the key identifiers and characterization data for this compound and its precursors consolidated from the search results.

Table 1: Chemical Identifiers and Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Additional Names / Notes |

|---|---|---|---|---|---|

| This compound | 87344-06-7 [1] [3] [4] | C₂₄H₂₄N₂O₅ [1] [5] [4] | 420.46 [1] [3] | 117-120 °C [3] [4] | Trade Names: Amtoril, Artricol, Artromed [1]. Synonyms: ST-679, MED-15 [1] [6]. |

| Tolmetin (Free Acid) | 26171-23-3 [1] | C₁₅H₁₅NO₃ [1] | 279.27 [1] | 155-158 °C [1] | Active metabolite of this compound [5]. |

| MED5 Intermediate | Information missing | C₁₇H₁₈N₂O₄ [1] | 315.13 [1] | 200-202 °C [1] | 1-methyl-5-p-toluoyl-2-acetamidoacetic acid [1]. |

Table 2: Experimental Protocols Overview

| Protocol Step | Reagents & Conditions | Solvent | Notes & Characteristics |

|---|---|---|---|

| Condensation | Carbonyldiimidazole (CDI), Triethylamine | Tetrahydrofuran (THF) | Forms ethyl ester intermediate from Tolmetin and glycine ethyl ester [1]. |

| Hydrolysis | Sodium Hydroxide (NaOH) | THF-Water Mixture | Converts ethyl ester intermediate to acid form (MED 15 acid) [1]. |

| Esterification | Carbonyldiimidazole (CDI), 2-Methoxyphenol (Guaiacol) | hot THF | Final step to form this compound [1]. |

| Novel Tolmetin Synthesis | Electrophic Substitution, Wolf-Kishner Reduction | Information missing | Key feature of the 2010 optimized process for producing the Tolmetin precursor [2]. |

Recommendations for Further Research

To obtain the most complete experimental details, I suggest you:

- Retrieve the Original Patent Documents: Consult US 4,578,481 and US 4,882,349 for the full, detailed classic procedure [1].

- Access the 2010 Research Article: The paper "Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent" (DOI: 10.1021/op900284w) is a critical resource for the modern, optimized synthesis route [2].

References

- 1. , амтолметин гуацил , أمتولمتين غواسيل... This compound [newdrugapprovals.org]

- 2. and Process Optimization of Synthesis : An... Amtolmetin [scite.ai]

- 3. CAS#: 87344-06-7 this compound [chemicalbook.com]

- 4. | CAS#:87344-06-7 | Chemsrc this compound [chemsrc.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. - AdisInsight this compound [adisinsight.springer.com]

Metabolic Pathway of Amtolmetin Guacil

The following diagram illustrates the metabolic activation of amtolmetin guacil and the central role of glycine conjugation.

This compound metabolic activation and glycine conjugation pathway

This compound (AMG) is a prodrug designed to minimize the gastrointestinal toxicity associated with traditional NSAIDs [1]. Its metabolism proceeds through two hydrolysis steps and a critical glycine conjugation phase [2] [3]:

- Initial Hydrolysis: After oral administration, esterase enzymes hydrolyze AMG to form the intermediate metabolite tolmetin glycinamide (MED5) [4] [3]

- Formation of Active Drug: Tolmetin glycinamide undergoes further hydrolysis by amidases to release the active moiety, tolmetin [1] [3]

- Mitochondrial Activation and Conjugation: Tolmetin is activated in the mitochondria to a reactive tolmetin acyl-CoA intermediate [5] [2]. The enzyme glycine N-acyltransferase (GLYAT) then catalyzes the conjugation of this acyl-CoA with glycine, forming a water-soluble tolmetin-glycine conjugate ready for renal excretion [5] [1]

This pathway is vital for controlling the levels of free Coenzyme A (CoASH) in mitochondria and determines the efficient clearance of the drug [5].

Key Quantitative Data and Methodologies

Pharmacokinetic and Metabolic Parameters

The table below summarizes key quantitative data related to AMG's metabolism and pharmacokinetics.

| Parameter | Findings/Value | Context & Reference |

|---|---|---|

| Molecular Weight | 420.46 g/mol (C₂₄H₂₄N₂O₅) [6] [7] | Basic molecular property of the prodrug. |

| Time to Max Gastric Concentration | ~2 hours [1] [3] | AMG is concentrated in the gastric wall after absorption. |

| Major Route of Elimination | Urine (~77%) [1] [3] | Mostly excreted as glucuronide products; fecal elimination is minor (~7.5%). |

| Key Metabolites Measured in Plasma | This compound, Tolmetin, Tolmetin glycinamide [4] | All three can be determined via HPLC-UV for bioequivalence studies. |

| Impact of Obesity on Glycine Conjugation | Baseline (Obese): 168 ± 30 μmol/L Post-Surgery: 212 ± 38 μmol/L [8] | Plasma glycine concentration significantly lower in obesity, impairing conjugation; restored after bariatric surgery-induced weight loss. |

Experimental Protocol for Metabolite Analysis

This HPLC-UV method allows for simultaneous determination of AMG and its active metabolites in human plasma [4]:

- Sample Preparation: Plasma samples are processed by protein precipitation using acetonitrile with coumarin as an internal standard

- Chromatographic Conditions

- Column: C8 column

- Mobile Phase: Mixture of acetonitrile:methanol:1% acetic acid

- Detection: UV detection at 313 nm

- Method Performance: The method is linear in the range of 0.5-20.0 μg/mL for AMG, tolmetin, and tolmetin glycinamide, with intra-day and inter-day precision (coefficient of variation) of <8.2%

Research Significance and Context